1-Methyl-3-(sulfinylamino)benzene

Vue d'ensemble

Description

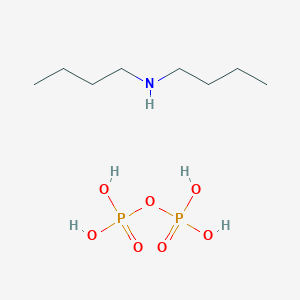

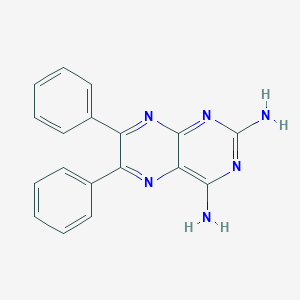

1-Methyl-3-(sulfinylamino)benzene is a chemical compound with the molecular formula C7H7NOS . It’s used extensively in scientific research due to its remarkable properties.

Molecular Structure Analysis

The molecular weight of 1-Methyl-3-(sulfinylamino)benzene is 153.20 . The structure of this compound is not explicitly mentioned in the search results.Chemical Reactions Analysis

While specific chemical reactions involving 1-Methyl-3-(sulfinylamino)benzene are not detailed in the search results, it’s worth noting that substituted benzene compounds undergo electrophilic substitution reactions . The relative reactivity of the compound compared with benzene itself is an important consideration .Applications De Recherche Scientifique

Medicine: Antibacterial and Antimicrobial Applications

1-Methyl-3-(sulfinylamino)benzene, as part of the sulfonamide group, has potential applications in medicine due to its antibacterial properties. Sulfonamides are known to inhibit the growth of bacteria by interfering with folic acid synthesis, which is crucial for bacterial DNA replication and cell division . This compound could be explored for its efficacy against various bacterial infections and its potential to be included in new antibacterial drugs.

Materials Science: Polymer Synthesis

In materials science, this compound could be used as a building block for creating novel polymers. Its sulfinylamino group can act as a point of functionalization, allowing for the introduction of various side chains that can alter the physical properties of the resulting polymer, such as flexibility, durability, and resistance to environmental factors .

Environmental Science: Pollution Monitoring

Sulfonamides, including derivatives like 1-Methyl-3-(sulfinylamino)benzene, can be used as markers in environmental monitoring. Their presence in water bodies can indicate pharmaceutical pollution, which is a growing concern due to its effects on aquatic life and potential to enter the human food chain .

Analytical Chemistry: Chromatography Standards

This compound can serve as a reference standard in chromatographic analysis due to its unique chemical structure. It can help in the calibration of equipment and serve as a comparison point for identifying other compounds in complex mixtures during analytical procedures .

Pharmacology: Drug Development

In pharmacology, 1-Methyl-3-(sulfinylamino)benzene could be investigated for its role in drug development. Its structural similarity to other sulfonamide drugs suggests it may possess pharmacological activities that could be harnessed in the treatment of diseases such as diabetes, hypertension, or certain neurological disorders .

Biochemistry: Enzyme Inhibition Studies

The sulfinylamino group in this compound could act as an inhibitor for certain enzymes. It can be used in biochemical studies to understand enzyme mechanisms and to design inhibitors that can regulate enzyme activity in various metabolic pathways, potentially leading to new treatments for metabolic disorders .

Mécanisme D'action

Target of Action

1-Methyl-3-(sulfinylamino)benzene is a compound that contains a sulfonamide functional group . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

The sulfonamide group in 1-Methyl-3-(sulfinylamino)benzene likely interacts with its targets (carbonic anhydrase and dihydropteroate synthetase) by binding to their active sites, thereby inhibiting their activity . This interaction results in changes in the physiological processes regulated by these enzymes .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt the reabsorption of bicarbonate ions in the kidneys, leading to increased diuresis . Similarly, the inhibition of dihydropteroate synthetase can interfere with the synthesis of folic acid, a vital cofactor for various enzymatic reactions .

Pharmacokinetics

The adme properties of sulfonamides are generally well-studied, and these compounds are known for their good oral bioavailability and wide distribution in the body .

Result of Action

The molecular and cellular effects of 1-Methyl-3-(sulfinylamino)benzene’s action would be the result of the inhibition of its target enzymes. This could lead to a decrease in intraocular pressure (useful in treating glaucoma), increased urine output (diuresis), and potential disruption of bacterial folic acid synthesis .

Action Environment

The action, efficacy, and stability of 1-Methyl-3-(sulfinylamino)benzene could be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the sulfonamide group, potentially impacting its ability to bind to its target enzymes . Additionally, the presence of other substances could affect its absorption and distribution within the body .

Propriétés

IUPAC Name |

1-methyl-3-(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c1-6-3-2-4-7(5-6)8-10-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFYREKXAVNLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306881 | |

| Record name | 3-Methyl-N-sulfinylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(sulfinylamino)benzene | |

CAS RN |

15795-43-4 | |

| Record name | 3-Methyl-N-sulfinylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15795-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-N-sulfinylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Tris(hydroxymethyl)phosphonio]propionate](/img/structure/B93656.png)